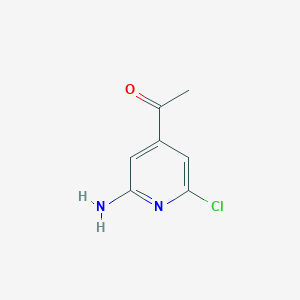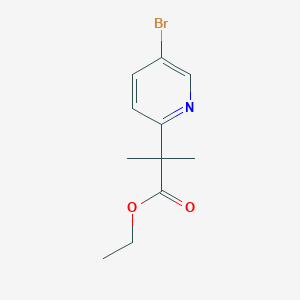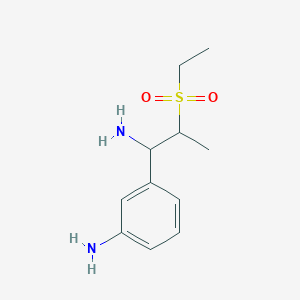
Ethyl 3-bromo-2-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and trifluoromethyl groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-2-(trifluoromethyl)benzoate typically involves the bromination of ethyl 2-(trifluoromethyl)benzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
化学反应分析
Types of Reactions
Ethyl 3-bromo-2-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of ethyl 3-azido-2-(trifluoromethyl)benzoate or ethyl 3-thio-2-(trifluoromethyl)benzoate.
Reduction: Formation of 3-bromo-2-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 3-bromo-2-(trifluoromethyl)benzoic acid.
科学研究应用
Ethyl 3-bromo-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of ethyl 3-bromo-2-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to form strong non-covalent interactions, such as hydrogen bonds and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways.
相似化合物的比较
Ethyl 3-bromo-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-(trifluoromethyl)benzoate: Similar structure but different position of the trifluoromethyl group, leading to different reactivity and biological activity.
Ethyl 3-chloro-2-(trifluoromethyl)benzoate: Substitution of bromine with chlorine results in different chemical properties and reactivity.
Ethyl 3-bromo-2-(difluoromethyl)benzoate: Replacement of trifluoromethyl with difluoromethyl group affects the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H8BrF3O2 |
|---|---|
分子量 |
297.07 g/mol |
IUPAC 名称 |
ethyl 3-bromo-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-4-3-5-7(11)8(6)10(12,13)14/h3-5H,2H2,1H3 |
InChI 键 |
SMDOXVOIEGNCLP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)









![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)



